

In Vivo Efficacy of CCT365623 Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: CCT365623 hydrochloride

Cat. No.: B606557

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For Immediate Release: Shanghai, China – December 13, 2025 – **CCT365623 hydrochloride**, a potent and orally active inhibitor of lysyl oxidase (LOX), has demonstrated significant anti-tumor and anti-metastatic efficacy in preclinical in vivo models. This technical guide provides an in-depth summary of the pivotal in vivo studies, detailing the experimental protocols, quantitative outcomes, and the underlying mechanism of action for researchers, scientists, and drug development professionals.

CCT365623 disrupts the retention of epidermal growth factor receptor (EGFR) on the cell surface, thereby impeding the growth of both primary and metastatic tumors.[1][2] The primary mechanism involves the inhibition of LOX, which has been shown to regulate EGFR by suppressing TGF β 1 signaling through the protease HTRA1. This leads to an increased expression of Matrilin2 (MATN2), a protein that traps EGFR at the cell surface, facilitating its activation.[1][2]

Summary of In Vivo Efficacy

In preclinical studies using mouse models of breast cancer, **CCT365623 hydrochloride** has been shown to effectively slow tumor growth and reduce the spread of cancer with no observable side effects.[3] Genetic removal of the LOX gene in mice that spontaneously develop breast cancer resulted in a significant reduction in both tumor volume and the size and number of metastases, with all LOX-deficient mice surviving beyond 50 days.[3] The pharmacological inhibition of LOX with CCT365623 mirrors these genetic findings, highlighting its therapeutic potential.

Quantitative Data from In Vivo Studies

Parameter	Animal Model	Treatment Group	Result	Reference
Tumor Growth	Spontaneously developing breast cancer mouse model	CCT365623	Slowed tumor growth	[3]
Metastasis	Spontaneously developing breast cancer mouse model	CCT365623	Reduced cancer spread (size and number of metastases)	[3]
Survival	Spontaneously developing breast cancer mouse model	Genetic removal of LOX gene	All mice survived more than 50 days	[3]
Mechanism of Action	In vivo models	CCT365623	Disrupts EGFR cell surface retention	[1][2]
Target Inhibition	In vivo models	CCT365623	Suppresses EGFR (pY1068) and AKT phosphorylation	

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the replication and extension of these findings. The following protocols are based on established preclinical cancer research models.

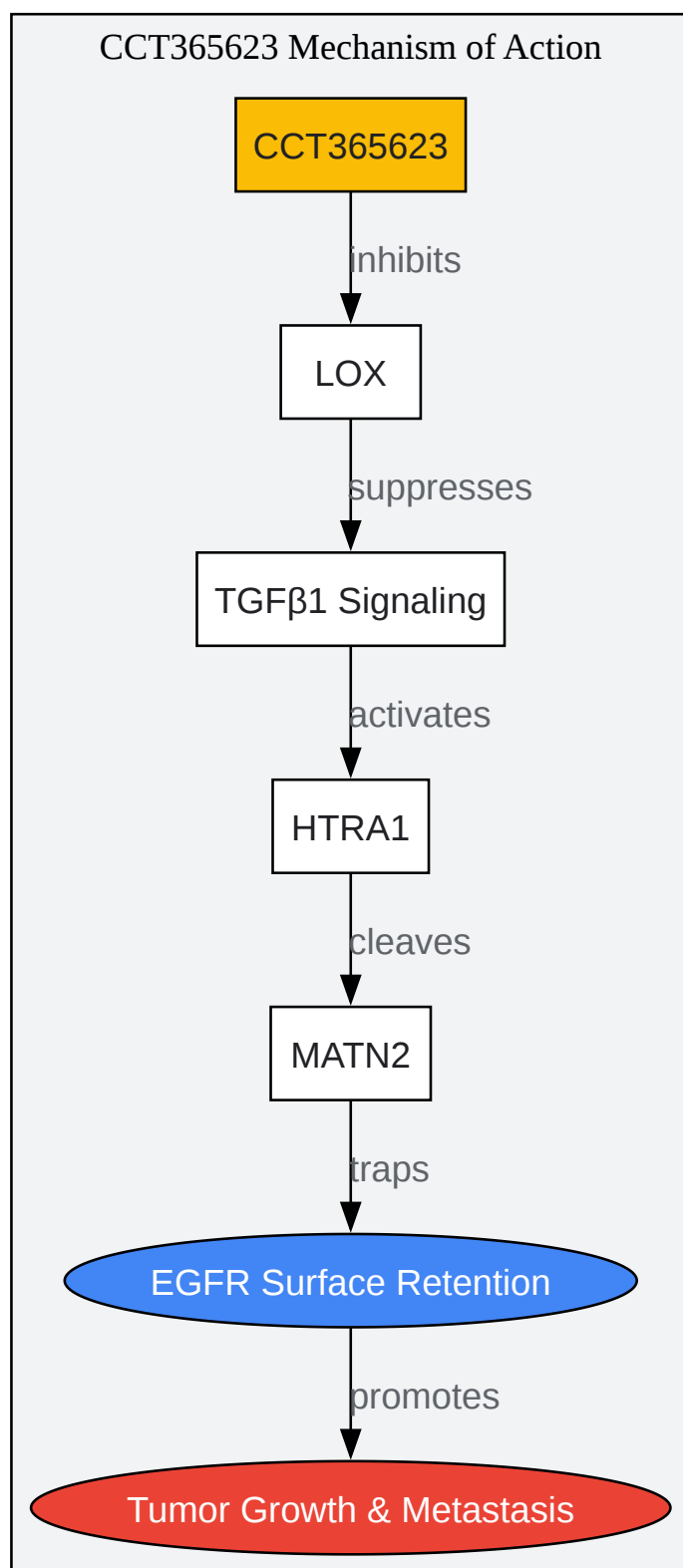
Spontaneously Developing Breast Cancer Mouse Model

- Animal Model: Mice genetically engineered to spontaneously develop breast cancer. This model closely mimics the natural progression of the disease in humans.

- Drug Administration: **CCT365623 hydrochloride** was administered orally. The precise dosing regimen, including concentration (e.g., mg/kg) and frequency, would be determined based on pharmacokinetic and tolerability studies.
- Efficacy Assessment:
 - Tumor Volume: Primary tumor size was measured regularly using calipers. Tumor volume was calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
 - Metastasis: At the end of the study, mice were euthanized, and organs such as the lungs were harvested. The number and size of metastatic nodules were quantified through histological analysis.
 - Survival: The overall survival of the mice in the treatment and control groups was monitored and recorded.
- Toxicity Assessment: Animal body weight was monitored regularly, and any signs of distress or adverse effects were recorded. Post-mortem analysis of major organs can be performed to assess for any treatment-related toxicities.

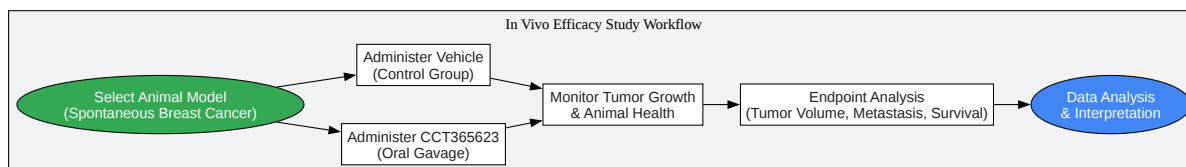
Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.



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Caption: Mechanism of action of CCT365623 in inhibiting tumor growth.



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Caption: Workflow for a typical in vivo efficacy study of CCT365623.

This technical guide consolidates the currently available in vivo data for **CCT365623 hydrochloride**, providing a foundation for further research and development. The potent anti-tumor and anti-metastatic properties, coupled with a favorable safety profile in preclinical models, underscore the potential of CCT365623 as a novel therapeutic agent for cancer.

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